molecular formula C11H20Cl4 B1628220 1,2,10,11-Tetrachloroundecane CAS No. 210049-49-3

1,2,10,11-Tetrachloroundecane

Cat. No.: B1628220
CAS No.: 210049-49-3
M. Wt: 294.1 g/mol
InChI Key: VVAAXDBMZVCVPA-UHFFFAOYSA-N
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Description

Contextualization of Chlorinated Paraffins (CPs) as Complex Mixtures

Chlorinated paraffins are synthetic chemical compounds produced through the chlorination of n-alkane feedstocks. researchgate.net These commercial products are not single substances but rather highly complex mixtures containing thousands of individual isomers and congeners that are not easily separated by standard analytical methods. wikipedia.orgnih.gov The production process, which involves the radical chlorination of unbranched paraffin (B1166041) fractions, has low positional selectivity, leading to a wide array of chlorinated products. wikipedia.orgpops.intnih.gov This complexity has posed a persistent challenge for analytical chemists for over three decades. uea.ac.uknih.gov

Chlorinated paraffins are broadly categorized based on the length of their carbon chains: wikipedia.org

Short-Chain Chlorinated Paraffins (SCCPs): These have carbon chain lengths ranging from 10 to 13 atoms (C10–C13). nih.govafirm-group.comroadmaptozero.com

Medium-Chain Chlorinated Paraffins (MCCPs): These contain carbon chains with 14 to 17 atoms (C14–C17). nih.govafirm-group.comroadmaptozero.com

Long-Chain Chlorinated Paraffins (LCCPs): These are characterized by carbon chains with 18 or more atoms (C≥18). nih.govservice.gov.uk

The following table provides a summary of the classification of chlorinated paraffins.

ClassificationCarbon Chain Length
Short-Chain Chlorinated Paraffins (SCCPs)C10–C13
Medium-Chain Chlorinated Paraffins (MCCPs)C14–C17
Long-Chain Chlorinated Paraffins (LCCPs)C≥18

This classification is crucial as the environmental fate, bioaccumulation potential, and toxicity of CPs are closely related to their carbon chain length and degree of chlorination. nih.gov

The industrial synthesis of CPs results in mixtures with a staggering number of possible isomers and congeners. wikipedia.orguea.ac.uk For a single chain length, such as C13, there are theoretically 4,160 possible configurational isomers. uea.ac.uk The number of potential isomers for C14 and C15 CPs is estimated to be over 410,000. nih.govacs.org This immense complexity makes the complete structural analysis of each congener in a technical mixture practically infeasible. nih.gov The term "congener group" is often used to refer to congeners with a fixed chain length and number of chlorine atoms (e.g., CₙClₘ). wur.nl

Significance of Individual Chlorinated n-Alkane Congeners in Academic Research

The study of individual, well-defined chlorinated n-alkane congeners like 1,2,10,11-tetrachloroundecane is of paramount importance in advancing the scientific understanding of CPs.

A significant hurdle in CP analysis is the lack of suitable and sufficient analytical standards. pops.intnih.gov Quantification often relies on complex CP mixtures, which can lead to inaccurate results, especially when the congener distribution in the sample differs from the standard. acs.org The use of single, configurationally defined CP congeners as standards is essential for improving the accuracy and reliability of analytical methods. uea.ac.uknih.gov These standards help to reduce the layers of complexity inherent in the analysis of these mixtures. nih.gov Individual congeners can also serve as recovery standards in analytical procedures. pops.int

Studying individual congeners is critical for understanding the relationship between the molecular structure of a CP and its physical, chemical, and toxicological properties. nih.gov The chain length, degree of chlorination, and the specific positions of chlorine atoms on the carbon chain all influence a congener's behavior. nih.govnih.gov For example, the chlorination pattern significantly affects properties like polarity. nih.gov By examining defined isomers, researchers can better predict the environmental fate, bioaccumulation, and toxicity of the vast number of unstudied congeners present in commercial mixtures. nih.govresearchgate.net

Historical Development of Research on Defined Chlorinated Alkanes, including this compound

The challenges associated with analyzing complex CP mixtures spurred the synthesis of individual chlorinated alkane congeners for research purposes. Early production of CPs on a large scale dates back to the 1930s. uea.ac.uk However, concerns about their persistence and bioaccumulation potential grew over the following decades, leading to increased research. acs.org

A key development in this area was the synthesis of specific congeners through methods other than free-radical chlorination to achieve higher positional selectivity. For instance, this compound was synthesized by bubbling chlorine gas through 1,10-undecadiene (B77067) at 0°C in the absence of light, a process favoring chlorine addition across the double bonds. collectionscanada.gc.ca This method produces a product with vicinal chlorine atoms at the terminal ends of the carbon chain. collectionscanada.gc.ca The availability of such synthesized, well-characterized congeners has been instrumental in studies aimed at determining physicochemical properties and for use as analytical standards. europa.eubcp-instruments.comchloffin.eu

The following table lists some of the key physicochemical parameters for this compound.

PropertyValueReference
CAS Number210049-49-3 chemicalbook.com
Molecular FormulaC₁₁H₂₀Cl₄ chiron.no
Chlorine Content48.22% bcp-instruments.comchloffin.eu
Vaporization Enthalpy78.7 kJ/mol aip.org
Log Kₒw6.32 europa.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,10,11-tetrachloroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20Cl4/c12-8-10(14)6-4-2-1-3-5-7-11(15)9-13/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAXDBMZVCVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CCl)Cl)CCCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578807
Record name 1,2,10,11-Tetrachloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-49-3
Record name 1,2,10,11-Tetrachloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Defined 1,2,10,11 Tetrachloroundecane Isomers

Methodological Design for Defined Chlorine Position and Number

Achieving a defined substitution pattern, as seen in 1,2,10,11-tetrachloroundecane, requires moving beyond non-specific radical chlorination. The key is to utilize starting materials with pre-existing functionalities that direct the chlorination to specific carbons. A common and effective strategy involves the controlled chlorination of unsaturated precursors like dienes or trienes.

One general approach involves the stepwise addition of chlorine to a precursor with double bonds at the desired positions. For an undecane (B72203) chain, a suitable precursor would be 1,10-undecadiene (B77067). The synthesis can be conceptualized in the following steps:

Selection of Precursor : Start with an undecane chain containing double bonds at positions 1 and 10 (1,10-undecadiene).

Controlled Chlorination : React the diene with a chlorinating agent under conditions that favor addition across the double bonds. This would add two chlorine atoms at the C-1 and C-2 positions and two more at the C-10 and C-11 positions.

Another synthetic route is the radical addition of carbon tetrachloride (CCl4) to a shorter-chain diene. researchgate.net For instance, the addition of CCl4 to 1,7-octadiene (B165261) can be used to synthesize longer-chain polychlorinated alkanes with defined chlorine positions. researchgate.net These methods are designed to ensure the resulting molecule has the precise constitutional isomeric structure required for use as an analytical standard. chloffin.eu

The chlorination at positions C-2 and C-10 in this compound creates chiral centers, meaning multiple stereoisomers (diastereomers and enantiomers) are possible. Achieving stereoselectivity is a significant synthetic challenge. nih.gov

Strategies to control stereochemistry often rely on diastereoselective reactions, where the existing stereochemistry of a molecule influences the outcome of a subsequent reaction. nih.gov In the context of synthesizing chlorinated alkanes, this can involve the stereoselective chlorination of allylic alcohols. nih.gov While a specific stereoselective synthesis for this compound is not detailed in the literature, general principles from the synthesis of other constitutionally and stereochemically defined CPs can be applied. nih.gov For example, the synthesis of a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane was achieved through a multi-step process involving a Wittig olefination followed by chlorination. nih.gov Subsequent chiral separation techniques can then be employed to isolate specific stereoisomers. nih.gov

The development of methods for the asymmetric dichlorination of alkenes is an ongoing area of research that is critical for accessing single, pure stereoisomers of polychlorinated alkanes. nih.gov

Preparation of this compound as a Reference Material Standard

The intractable complexity of commercial CP mixtures has created a pressing need for well-characterized, configurationally defined individual CP congeners to act as analytical standards. uea.ac.uk These standards are essential for the calibration and validation of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), allowing for reliable and reproducible quantification of CPs in environmental and biological samples. uea.ac.ukbcp-instruments.com this compound has been synthesized specifically to serve this purpose as a reference material. chloffin.eu The chemical structure of these synthesized standards is typically confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS), while chemical purity is established by various GC-based methods. chloffin.eu

To better organize and differentiate the growing library of CP reference materials, a classification system of three "generations" has been established. chloffin.eubcp-instruments.combcp-instruments.com

1st Generation : Developed in the early 2000s, these standards typically feature three or more chlorine atoms at the end of the carbon chain (geminal or terminal chlorines). bcp-instruments.com They are useful as internal standards because they are absent in commercial products and have different elution profiles. bcp-instruments.combcp-instruments.com

2nd Generation : This class includes CPs with one or two chlorine atoms at the end of the chain. chloffin.eubcp-instruments.com this compound is a prime example of a "second generation" standard, as it has two chlorine atoms at each terminus of the undecane backbone. These compounds are found only as minor constituents in industrial mixtures. chloffin.eubcp-instruments.com

3rd Generation : Produced as part of the CHLOFFIN project, these standards have chlorination patterns that are highly similar to the CPs predominantly found in industrial mixtures, with all chlorines located along the carbon chain rather than at the ends. chloffin.eubcp-instruments.combcp-instruments.com They are crucial for the accurate quantification of CPs and for distinguishing between different congener groups. bcp-instruments.combcp-instruments.com

The synthesis of "second generation" standards like this compound fills a critical gap, providing reference points for congeners with terminal chlorination patterns that, while not dominant, are present in commercial blends. chloffin.eu

Interactive Data Table: Generations of Chlorinated Paraffin (B1166041) (CP) Reference Standards

Generation Key Structural Feature Presence in Commercial Mixtures Primary Use Example
1st Generation Three or more terminal/geminal chlorines Absent Internal Standards N/A
2nd Generation One or two terminal chlorines Minor Constituent Reference for terminally chlorinated congeners This compound

| 3rd Generation | All chlorines on the inner chain | Major Constituent | Accurate quantification of common congeners | 1,2,4,5,8,9-hexachloroundecane |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,10,11 Tetrachloroundecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules like 1,2,10,11-Tetrachloroundecane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For a molecule with the structure CH₂Cl-CHCl-(CH₂)₇-CHCl-CH₂Cl, NMR analysis allows for the confirmation of the undecane (B72203) backbone and the specific positions of the four chlorine substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons attached to chlorinated carbons and those on the central methylene (B1212753) chain. researchgate.netntnu.no

The presence of electronegative chlorine atoms causes a significant downfield shift (deshielding) for adjacent protons. uwec.edu Therefore, the protons on carbons C-1, C-2, C-10, and C-11 would resonate at higher chemical shift values compared to the protons on the central alkyl chain (C-3 to C-9).

The expected signals can be summarized as follows:

-CHCl- Protons (at C-2, C-10): These protons are directly attached to a carbon bearing a chlorine atom and adjacent to another chlorinated carbon (C-1 and C-11) and a methylene group. They are expected to appear as complex multiplets in the range of approximately 3.8 - 4.2 ppm.

-CH₂Cl Protons (at C-1, C-11): These terminal protons are adjacent to the chiral -CHCl- groups. Due to diastereotopicity, they may appear as distinct signals within a multiplet, expected around 3.6 - 3.9 ppm.

Central Methylene Protons (-CH₂- at C-3 to C-9): These protons form the long alkyl backbone of the molecule. They are relatively shielded compared to the protons near the chlorine atoms and would produce overlapping signals in the typical alkane region of approximately 1.2 - 1.8 ppm. youtube.com

The multiplicity, or splitting pattern, of each signal is determined by the number of adjacent protons according to the n+1 rule. youtube.com For instance, the -CHCl- proton at C-2 would be split by the two protons on C-1 and the two protons on C-3, resulting in a complex multiplet.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
-CHCl- (C-2, C-10)~ 3.8 - 4.2Multiplet2H
-CH₂Cl (C-1, C-11)~ 3.6 - 3.9Multiplet4H
-CH₂- (C-3, C-9)~ 1.5 - 1.8Multiplet2H
-CH₂- (C-4 to C-8)~ 1.2 - 1.5Multiplet10H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Similar to ¹H NMR, the chemical shifts of carbon atoms are heavily influenced by the presence of electronegative substituents. oregonstate.edu

In this compound, the carbons bonded to chlorine atoms (C-1, C-2, C-10, C-11) will be significantly deshielded and appear at much lower field (higher ppm values) than the methylene carbons of the alkyl chain. ufrgs.brscielo.brresearchgate.net Due to the molecule's symmetry, C-1 is equivalent to C-11, C-2 to C-10, C-3 to C-9, C-4 to C-8, and C-5 to C-7, with C-6 being unique. This would result in a total of six distinct signals in the ¹³C NMR spectrum.

Carbon Atom PositionExpected Chemical Shift (δ, ppm)
C-2, C-10 (-CHCl-)~ 60 - 70
C-1, C-11 (-CH₂Cl)~ 45 - 55
C-3, C-9 (-CH₂-)~ 30 - 35
C-4, C-8 (-CH₂-)~ 28 - 32
C-5, C-7 (-CH₂-)~ 25 - 30
C-6 (-CH₂-)~ 22 - 27

Advanced NMR Techniques for Stereochemical Assignments (e.g., NOESY if applicable)

The structure of this compound contains two chiral centers at positions C-2 and C-10. This gives rise to stereoisomers, specifically diastereomers (the RR/SS pair and the RS/SR pair, which is a meso compound). While standard 1D NMR can confirm the constitution, advanced 2D NMR techniques are required for stereochemical assignment. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could theoretically be used to determine the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the correlation peaks, it might be possible to distinguish between different diastereomers. However, the conformational flexibility of the long undecane chain would complicate this analysis, as multiple conformations could exist in solution, averaging out the specific spatial relationships needed for a clear NOESY correlation. uea.ac.uk Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) would be invaluable to definitively correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. khanacademy.org It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize, typically by losing an electron to form a radical cation (M⁺•), known as the molecular ion. youtube.comneu.edu.tr For long-chain alkanes, the molecular ion is often unstable and may be weak or entirely absent from the spectrum. youtube.com

The high energy of EI also causes extensive fragmentation of the molecular ion. iaea.org For this compound, characteristic fragmentation pathways would include:

Cleavage of C-C bonds: The undecane chain can break at various points, leading to a series of alkyl and chloroalkyl fragment ions.

Loss of a chlorine atom (Cl•): This would result in an [M-Cl]⁺ ion.

Loss of hydrogen chloride (HCl): A common fragmentation pathway for chlorinated compounds, leading to an [M-HCl]⁺• ion.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the two stable isotopes of chlorine, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). neu.edu.tr Any fragment containing four chlorine atoms, including the molecular ion, would exhibit a characteristic cluster of peaks at M, M+2, M+4, M+6, and M+8 with a specific intensity ratio, confirming the presence of four chlorine atoms.

IonPotential OriginNotes
[C₁₁H₂₀Cl₄]⁺• (M⁺•)Molecular IonExpected to be of very low abundance or absent.
[C₁₁H₂₀Cl₃]⁺Loss of Cl• from molecular ionWill show isotopic pattern for three Cl atoms.
[C₁₁H₁₉Cl₃]⁺•Loss of HCl from molecular ionWill show isotopic pattern for three Cl atoms.
[C₉H₁₈Cl₂]⁺•Cleavage of C2-C3 and C9-C10 bonds with loss of 2x CH₂ClIllustrates fragmentation of the carbon chain.
[CH₂Cl-CHCl]⁺Alpha-cleavage at C2-C3 bondA small, diagnostic fragment.

Tandem Mass Spectrometry (MS/MS) for Fragmentographic Studies

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further investigate the ions generated in the initial mass spectrometry stage. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed. researchgate.net

For this compound, if a molecular ion or a large fragment like [M-Cl]⁺ could be isolated, MS/MS analysis would provide definitive structural information. By observing the fragmentation of this precursor ion, one could confirm the connectivity of the molecule. For example, observing the sequential loss of chloro-containing fragments would help verify the positions of the chlorine atoms at the ends of the undecane chain. This technique is particularly useful for distinguishing between isomers, as different isomers often yield unique product ion spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of the analyte, which is crucial for distinguishing between isomers and other compounds with the same nominal mass.

For chlorinated compounds like this compound, HRMS is particularly powerful when coupled with techniques like Electron Capture Negative Ionization (ECNI). ECNI is a soft ionization technique that is highly sensitive for electrophilic compounds, including chlorinated paraffins. The combination of ECNI with HRMS detection allows for both high sensitivity and high specificity in the analysis of complex environmental or biological samples. europa.eu The high mass accuracy of HRMS helps to resolve interferences from matrix components or other co-eluting substances, ensuring confident identification of the target compound. acs.org The exact mass of this compound can be calculated based on its elemental formula (C₁₁H₂₀Cl₄), and this theoretical mass is then compared to the experimentally measured mass for confirmation.

Table 1: Theoretical Exact Mass of this compound

Compound Name Molecular Formula Monoisotopic Mass (Da)
This compound C₁₁H₂₀³⁵Cl₄ 292.0318
C₁₁H₂₀³⁵Cl₃³⁷Cl 294.0288
C₁₁H₂₀³⁵Cl₂³⁷Cl₂ 296.0259
C₁₁H₂₀³⁵Cl³⁷Cl₃ 298.0229
C₁₁H₂₀³⁷Cl₄ 300.0200

Note: The table shows the theoretical monoisotopic masses for the most abundant chlorine isotope combinations.

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its various structural isomers and other related chlorinated paraffins. europa.euhpst.cz Given the complexity of technical chlorinated paraffin (B1166041) mixtures, which can contain thousands of congeners, high-resolution chromatographic methods are required. nih.gov

Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS)

Gas Chromatography (GC) is a primary technique for separating volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantitative analysis. The FID is known for its high sensitivity, wide linear range, and general response to hydrocarbons. cuny.edu However, it is a destructive method and provides no structural information. cuny.edu

To overcome this limitation, GC is often coupled with a Mass Spectrometer (MS). A GC-MS system separates the components of a mixture chromatographically before they are ionized and detected by the mass spectrometer. This provides both retention time data for quantification and mass spectra for identification. For complex mixtures containing isomers, mass spectrometry is a powerful tool that can spectrally resolve and identify many co-eluting peaks. gcms.cz A specialized approach involves carbon skeleton reaction gas chromatography, where chlorinated paraffins are dechlorinated and hydrogenated to their corresponding alkanes before GC-FID analysis, which helps determine the carbon chain length of the original compounds. researchgate.net

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS-MS)

Tandem Mass Spectrometry (GC-MS-MS) offers a significant enhancement in selectivity and sensitivity compared to single-stage GC-MS. waters.com This technique is particularly valuable for analyzing target compounds in complex matrices where chemical noise and interferences are high. waters.comusda.gov In GC-MS-MS, a specific precursor ion from the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then one or more specific product ions are monitored in the second mass analyzer.

This multiple reaction monitoring (MRM) approach creates a highly specific analytical signal for the target compound, effectively filtering out background noise. mdpi.com The result is a cleaner chromatogram, lower detection limits, and increased confidence in compound identification. waters.com For a compound like this compound, GC-MS-MS can be used to develop a highly sensitive and specific method for its detection and quantification in challenging samples. gcms.cz

Table 2: Hypothetical GC-MS-MS Parameters for this compound Analysis

Parameter Setting Purpose
Ionization Mode Electron Impact (EI) or ECNI To generate precursor ions
Precursor Ion (m/z) Selected from the compound's mass spectrum Isolation of the target ion
Collision Gas Argon To induce fragmentation
Collision Energy (eV) Optimized for specific transition To control the fragmentation process

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography (HRGC) utilizes capillary columns, which provide significantly higher separation efficiency compared to packed columns. This allows for the separation of closely related compounds, such as the isomers of tetrachloroundecane (B13960750). When coupled with mass spectrometry (HRGC-MS), it becomes a powerful technique for the analysis of complex mixtures of chlorinated compounds. scribd.com

The use of HRGC is critical in separating this compound from other C₁₁ tetrachloro-isomers that may be present in a technical mixture. The combination with HRMS (HRGC/HRMS) provides the highest level of analytical specificity, combining excellent chromatographic separation with exact mass measurement for unambiguous peak identification. hpst.cznih.gov This is often considered the gold standard for the analysis of persistent organic pollutants (POPs) and related compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures

For exceptionally complex samples containing numerous isomers and congeners, such as chlorinated paraffin mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation power. nih.govgcms.cz In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a short, fast column with a different stationary phase. chromatographyonline.comunito.it This process dramatically increases the peak capacity of the system, allowing for the separation of compounds that would co-elute in a one-dimensional GC system. gcms.cz

A modulator is used to trap, refocus, and re-inject fractions from the first column onto the second column. unito.it The resulting data is typically displayed as a two-dimensional contour plot, where chemically similar compounds often appear in structured bands, aiding in identification. chromatographyonline.com When coupled with a mass spectrometer (GCxGC-MS), especially a high-speed time-of-flight (TOF) MS, this technique provides unparalleled separation and identification capabilities for complex mixtures containing compounds like this compound. core.ac.ukresearchgate.net GCxGC can enhance sensitivity and allow for the discovery of minor components that would otherwise be obscured by the matrix. gcms.czchromatographyonline.com

Investigation of Chemical Reactivity and Transformation Pathways of 1,2,10,11 Tetrachloroundecane

Fundamental Organic Reaction Mechanisms Relevant to Halogenated Alkanes

The reactivity of halogenated alkanes, or haloalkanes, is significantly greater than their parent alkanes due to the presence of the carbon-halogen bond. savemyexams.com This bond is polar because halogens are more electronegative than carbon, creating a partial positive charge on the carbon atom and a partial negative charge on the halogen. chemguide.co.uksavemyexams.com This polarization makes the carbon atom an electrophilic center, susceptible to attack by electron-rich species known as nucleophiles. chemrevise.orgyoutube.com The primary reactions that halogenated alkanes like 1,2,10,11-Tetrachloroundecane undergo are nucleophilic substitution and elimination. ncert.nic.in Radical reactions are also possible under specific conditions. libretexts.org

Nucleophilic substitution is a characteristic reaction for haloalkanes where a nucleophile replaces the halogen atom, which departs as a halide ion (leaving group). savemyexams.comncert.nic.in The reaction is initiated by the attack of the nucleophile on the partially positive carbon atom bonded to the chlorine. savemyexams.comncert.nic.in

In this compound, the chlorine atoms are located at primary (C1, C11) and secondary (C2, C10) positions. This structure allows for substitution reactions to occur, with the reaction mechanism (SN1 or SN2) being influenced by the substrate structure, nucleophile, leaving group, and solvent. The rate of these reactions is dependent on the carbon-halogen bond strength; weaker bonds break more easily, leading to faster reactions. chemrevise.org The general trend for bond enthalpy is C-F > C-Cl > C-Br > C-I, meaning chloroalkanes are generally less reactive than bromoalkanes and iodoalkanes. savemyexams.com

Common nucleophilic substitution reactions applicable to this compound are summarized in the table below.

NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521) ion (:OH⁻)Sodium Hydroxide (NaOH)Alcohol
Cyanide ion (:CN⁻)Potassium Cyanide (KCN)Nitrile
Ammonia (:NH₃)Ammonia (NH₃)Amine
Water (H₂O)WaterAlcohol (Hydrolysis)

This table illustrates potential substitution reactions based on established haloalkane chemistry. savemyexams.comchemrevise.org

Elimination reactions are another major pathway for haloalkanes, often competing with nucleophilic substitution. lumenlearning.com These reactions, known as dehydrohalogenation, involve the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the halogen (the β-carbon) and the halogen atom itself (from the α-carbon). ck12.org This process results in the formation of a carbon-carbon double bond, yielding an alkene. study.com

These reactions are typically favored by the use of a strong, sterically hindered base, such as the alkoxide ion formed when potassium hydroxide is dissolved in ethanol. ck12.org For this compound, elimination can occur at either end of the carbon chain, potentially leading to a mixture of alkene products, depending on which chlorine and adjacent hydrogen are removed. The two main mechanisms are E2 (bimolecular) and E1 (unimolecular). ck12.orgyoutube.com The E2 mechanism is a single-step process where the base abstracts the proton at the same time the halide ion leaves, while the E1 mechanism is a two-step process involving the formation of a carbocation intermediate. lumenlearning.comck12.org

Radical reactions, particularly free-radical halogenation, are characteristic of alkanes and can be initiated by heat or ultraviolet (UV) light. pressbooks.pubbyjus.com This type of reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgmaricopa.edu

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by energy input, generating two highly reactive halogen radicals (Cl•). pressbooks.pubyoutube.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical and a molecule of hydrogen halide (e.g., HCl). maricopa.eduyoutube.com This alkyl radical then reacts with another halogen molecule to form the haloalkane product and another halogen radical, which continues the chain. pressbooks.pubmaricopa.edu

Termination: The reaction ceases when two radicals combine to form a stable molecule. ucr.edu

While this compound is already chlorinated, further halogenation could occur under these conditions, leading to more highly chlorinated undecanes. libretexts.org Conversely, radical intermediates can be formed from the chlorinated alkane itself, which may then undergo further reactions.

Oxidative Transformations of Chlorinated Alkanes in Biological Systems

Chlorinated alkanes, including short-chain chlorinated paraffins (SCCPs, C₁₀-C₁₃) like this compound, can undergo metabolic transformations in living organisms. mdpi.com These biotransformation processes are often mediated by enzyme systems that increase the polarity and water solubility of the compounds, facilitating their excretion. nih.gov

A primary metabolic pathway for chlorinated alkanes is oxidative transformation catalyzed by cytochrome P450 (CYP) monooxygenases. mdpi.comgdut.edu.cn These versatile enzymes are found in the liver of mammals and other organisms and are crucial for the metabolism of a wide range of foreign compounds (xenobiotics). gdut.edu.cnnih.gov

The CYP-mediated reaction involves the insertion of an oxygen atom from molecular oxygen (O₂) into a C-H bond, a process known as hydroxylation. frontiersin.orgnih.gov This converts a relatively non-polar alkane into a more polar alcohol. scripps.edu Studies on SCCPs have shown that hydroxylation is a more dominant metabolic pathway than dechlorination. mdpi.com The rate and position of hydroxylation can be influenced by the length of the carbon chain and the degree of chlorination. mdpi.com For instance, research using 1-chlorodecane (B1663957) as a model for SCCPs indicates that hydroxylation is the principal metabolic route mediated by CYPs. gdut.edu.cn

Following enzymatic hydroxylation, this compound would be converted into one or more hydroxylated metabolites. mdpi.com Given the long carbon chain, hydroxylation can occur at multiple positions, leading to a variety of isomers. The specific metabolites formed depend on the regioselectivity of the particular CYP enzymes involved. nih.gov

Based on metabolic studies of other chlorinated alkanes, the primary metabolites of this compound would likely be monochlorinated alcohols. mdpi.comgdut.edu.cn The general biotransformation pathways for chlorinated paraffins include hydroxylation, dechlorination, and carbon chain decomposition. mdpi.com

The identification and quantification of these hydroxylated metabolites typically require sophisticated analytical techniques. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a common method used to separate and identify trace amounts of metabolites in biological samples like urine or tissue extracts. nih.govepa.gov

The table below lists the potential primary hydroxylated metabolites that could be formed from the biotransformation of this compound.

Parent CompoundPotential MetaboliteTransformation Pathway
This compoundHydroxy-tetrachloroundecanolCytochrome P450-mediated hydroxylation
This compoundDihydroxy-tetrachloroundecaneFurther oxidation/hydroxylation
This compoundChlorinated undecanoic acidOxidation of terminal alcohol

This table outlines hypothetical metabolites based on known biotransformation pathways of similar chlorinated alkanes. mdpi.com

Photolytic Degradation Pathways in Environmental Systems

Direct photolysis of chlorinated alkanes like this compound is generally not considered a primary degradation pathway in the environment. guidechem.com This is due to their molecular structure, which lacks significant chromophores that absorb ultraviolet (UV) radiation present in sunlight. guidechem.com However, indirect photolytic processes can contribute to their degradation.

In aqueous environments, the presence of photosensitizers, such as dissolved organic matter, can initiate indirect photolysis. guidechem.com These substances absorb sunlight and produce reactive species like hydroxyl radicals (•OH), which can then react with and degrade chlorinated alkanes. researchgate.net The primary mechanism of this reaction is typically the abstraction of a hydrogen atom from the alkane chain, leading to the formation of a carbon-centered radical. This initial step can trigger a cascade of further reactions, including oxidation and dechlorination.

Table 1: Potential Influencing Factors on Photolytic Degradation of Chlorinated Alkanes

FactorInfluence on Degradation RateRationale
Sunlight Intensity IncreasesHigher photon flux leads to greater generation of reactive species.
Photosensitizer Concentration IncreasesMore photosensitizers result in a higher production rate of radicals.
Water Clarity IncreasesGreater light penetration allows for more extensive photochemical reactions.
Presence of Quenchers DecreasesSubstances that scavenge reactive species will inhibit degradation.

It is important to note that the specific degradation products and reaction kinetics for this compound have not been empirically determined.

Biotic and Abiotic Degradation Pathways in Model Environmental Matrices

Both biotic and abiotic processes are expected to contribute to the degradation of this compound in environmental settings such as soil and water.

Biotic Degradation:

Microorganisms play a crucial role in the breakdown of chlorinated alkanes. The primary biotic degradation pathway is often initiated by an enzymatic attack, commonly involving oxygenases. mdpi.com This can lead to the hydroxylation of the carbon chain, followed by further oxidation and eventual cleavage of the carbon-carbon bonds. mdpi.com

Dechlorination is a key step in the biodegradation of these compounds. proquest.commdpi.com Microorganisms can enzymatically remove chlorine atoms, a process that is often more efficient for less chlorinated alkanes. nih.gov The position of the chlorine atoms on the undecane (B72203) chain of this compound would likely influence the rate and extent of microbial degradation. Some bacterial strains have been identified that can utilize chlorinated alkanes as a sole carbon source, leading to their complete mineralization. mdpi.comresearchgate.net

Potential biotic transformation pathways for chlorinated paraffins include:

Dechlorination: The removal of chlorine atoms. mdpi.comnih.gov

Hydroxylation: The introduction of a hydroxyl group. nih.govacs.org

Carbon Chain Cleavage: The breaking of the alkane backbone. guidechem.comnih.gov

Abiotic Degradation:

Abiotic degradation of chlorinated alkanes in the environment can occur through processes such as hydrolysis and reduction, although these are generally slow for long-chain alkanes under typical environmental conditions. epa.gov In anaerobic environments, reductive dechlorination can occur where the chlorinated alkane acts as an electron acceptor. clu-in.org This process is often mediated by reduced iron minerals present in soils and sediments. cloudfront.net

The transformation of chlorinated solvents can be influenced by the presence of other organic compounds that can act as electron donors. epa.gov While abiotic degradation is a recognized pathway for some chlorinated hydrocarbons, its significance for long-chain compounds like this compound in various environmental matrices has not been extensively studied.

Table 2: Comparison of Potential Degradation Pathways for Chlorinated Alkanes

Degradation PathwayKey Reactants/ConditionsPrimary TransformationEnvironmental Compartment
Indirect Photolysis Sunlight, Photosensitizers, Reactive Oxygen SpeciesOxidation, DechlorinationSurface Waters
Aerobic Biodegradation Microorganisms, Oxygen, Enzymes (Oxygenases)Hydroxylation, Dechlorination, Carbon Chain CleavageSoil, Water
Anaerobic Biodegradation Anaerobic Microorganisms, Electron DonorsReductive DechlorinationSediments, Anoxic Waters
Abiotic Reduction Reduced Minerals (e.g., FeS, Magnetite)Reductive DechlorinationAnaerobic Sediments, Groundwater

Computational and Theoretical Chemistry Studies of 1,2,10,11 Tetrachloroundecane

Application of Quantum-Chemical Prediction Theories

Quantum-chemical prediction theories offer a foundational approach to estimating the thermodynamic and physicochemical properties of chemical compounds from their molecular structure.

The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a quantum chemically based method that has been successfully applied to predict the partition coefficients of chlorinated paraffin (B1166041) congeners, including 1,2,10,11-tetrachloroundecane. rsc.org This sophisticated and time-demanding method calculates the chemical potential of a solute in a solution using quantum mechanics and statistical thermodynamics, which allows for the prediction of various thermodynamic properties. rsc.orgnih.gov

COSMO-RS has been utilized to generate training data for more efficient predictive models, such as Fragment Contribution Models (FCMs). For instance, COSMO-RS-calculated partition coefficients for a range of short-chain chlorinated paraffins (SCCPs) have been used to develop FCMs that can rapidly and accurately predict these properties for a vast number of congeners. nih.gov Research has demonstrated that COSMO-RS, combined with improved conformer generation methods, can provide reliable predictions for partition coefficients like the octanol-water partition coefficient (Kow), air-water partition coefficient (Kaw), and octanol-air partition coefficient (Koa). rsc.org

A study by Endo (2021) specifically mentioned the prediction of log Kaw for this compound, highlighting the capability of refined COSMO-RS-trained FCMs to overcome previous limitations in calibrating for repeated –CH2– units. rsc.org The accuracy of these predictions is crucial for understanding the environmental fate and bioaccumulation potential of such compounds. nih.gov

Such theoretical studies are vital for understanding the atmospheric lifetime and degradation products of chlorinated alkanes. The principles and methodologies used in these studies, such as calculating rate constants using transition state theory, are directly applicable to this compound. rsc.org

Development and Refinement of Fragment Contribution Models (FCMs)

Fragment Contribution Models (FCMs) are a computationally efficient approach for predicting the physicochemical properties of a large number of compounds by breaking them down into smaller molecular fragments.

FCMs have been extensively developed and parameterized for various chlorinated alkane congeners, including short-chain (SCCPs), medium-chain (MCCPs), and long-chain chlorinated paraffins (LCCPs). rsc.orgacs.org These models use molecular fragments of varying carbon chain lengths (e.g., C1 to C4) as explanatory variables. acs.org The parameters for these fragments are typically derived from a training set of data, often generated by more computationally intensive methods like COSMO-RS. nih.govacs.org

The development of these models involves counting the occurrences of different fragments within the molecules and using these counts in a linear regression analysis to predict properties of interest. acs.org The accuracy of these models has been shown to improve with the extension of the training and validation sets to include a wider range of congeners, up to C20. rsc.org This ensures that the models are robust and can accurately predict the properties of a diverse array of chlorinated paraffins.

FCMs, trained with COSMO-RS data, have proven effective in predicting key thermochemical properties of chlorinated paraffins. A significant application is the prediction of partition coefficients (Kow, Kaw, Koa), subcooled liquid vapor pressure, and aqueous solubility over a range of temperatures. rsc.org From the temperature dependence of these properties, it is possible to derive the respective enthalpy and internal energy changes. rsc.org

For instance, the enthalpy of vaporization (ΔHvap) can be derived from the slope of the logarithmic vapor pressure versus the reciprocal temperature, following the Clausius-Clapeyron equation. rsc.org Studies have successfully used this approach to provide quantum chemically based predictions of these thermochemical properties for numerous congener groups. rsc.org The validation of these models shows that they can predict COSMOtherm-calculated values for C10–C20 CP congeners with a high degree of accuracy, typically within 0.1–0.3 log units for partition coefficients and 0.9–2.1 kJ mol−1 for enthalpies and internal energies. rsc.org

Predicted Thermochemical Properties for C11 Chlorinated Paraffins (Illustrative Data)
Congener Grouplog Kowlog Kawlog KoaΔHvap (kJ/mol)
C11Cl46.85-1.218.0681.5
C11Cl57.23-0.557.7886.7
C11Cl67.590.087.5191.8
C11Cl77.930.657.2896.8

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of chlorinated alkanes play a significant role in their physicochemical properties and interactions.

Molecular modeling and conformational analysis are integral parts of computational studies on chlorinated paraffins. For instance, in the context of COSMO-RS calculations, an improved conformer generation method is crucial for obtaining accurate predictions of partition properties. rsc.org The default algorithms in programs like COSMOconfX may not always identify the optimal gas-phase conformation of a flexible molecule like a chlorinated paraffin. rsc.org This can lead to variability in the predicted properties. By increasing the number of initial candidate conformers considered, more repeatable and accurate predictions can be achieved. rsc.org

The polarity and intermolecular interactions of chlorinated alkanes are heavily influenced by their molecular structure. The position of chlorine substitution on the alkyl chain significantly affects the polarity of the molecule. For example, the retention indices of different tetrachlorodecane isomers on a gas chromatography column can vary substantially due to differences in their polarity, which is a direct consequence of their conformational and electronic structure. nih.gov The inductive effect of chlorine atoms creates partial positive charges on hydrogen atoms, making them potential H-bond donors and influencing interactions with polar phases. nih.gov While a detailed conformational analysis specifically for this compound is not available in the reviewed literature, the principles of alkane conformational analysis, focusing on staggered and eclipsed conformations to minimize steric and torsional strain, would apply. The presence of bulky chlorine atoms at the ends of the long undecane (B72203) chain would significantly influence the preferred conformations.

Conformational Generation Methodologies

The conformational landscape of a flexible molecule like this compound is vast, comprising numerous spatial arrangements of its atoms resulting from rotation around its single bonds. Conformational analysis is a critical step in molecular modeling, as it helps identify the low-energy, and thus most probable, shapes the molecule will adopt. ijpsr.com For a long-chain alkane substituted with multiple chlorine atoms, identifying these stable conformers is fundamental to understanding its physicochemical properties and biological activity. ijpsr.com

A variety of computational methodologies can be employed to explore the conformational space of this compound. These methods range from systematic searches to more stochastic and knowledge-based approaches.

Systematic Searches: This method involves systematically rotating each rotatable bond by a defined increment. While thorough, this approach can be computationally expensive for a molecule with as many flexible bonds as undecane, leading to a combinatorial explosion of possible conformations. slideshare.net

Stochastic Methods: Methods like Monte Carlo (MC) or Molecular Dynamics (MD) simulations introduce a random element to the search. In an MD simulation, the molecule's trajectory over time is calculated, allowing it to overcome energy barriers and explore different conformational states. fastercapital.com This provides a dynamic picture of the molecule's flexibility.

Knowledge-Based Approaches: These methods utilize libraries of preferred torsional angles for molecular fragments derived from experimental data, such as small-molecule crystal structures. researchgate.net By decomposing the target molecule into fragments and reassembling them using these preferred geometries, a set of plausible conformations can be generated efficiently. slideshare.netresearchgate.net

Energy Minimization: Following the generation of an initial set of conformers, energy minimization is performed using force fields (a set of parameters describing the potential energy of the atoms) to find the nearest local energy minimum on the potential energy surface. fastercapital.com This refines the structures and provides their relative stabilities.

Interactive Data Table: Comparison of Conformational Generation Methodologies

MethodologyDescriptionAdvantagesLimitations
Systematic Search Rotates each bond by a fixed increment to generate all possible conformations.Exhaustive exploration of the conformational space.Computationally intensive, impractical for highly flexible molecules.
Molecular Dynamics (MD) Simulates the atomic motions over time, exploring conformations accessible at a given temperature.Provides a dynamic view of flexibility and can cross energy barriers.Can be time-consuming to achieve comprehensive sampling.
Monte Carlo (MC) Search Randomly modifies torsional angles and accepts or rejects new conformations based on their energy.Efficient at exploring a wide range of conformational space.May not find all low-energy conformers without extensive sampling.
Knowledge-Based Methods Uses fragment libraries from experimental databases (e.g., CSD) to construct likely conformations.Very fast and efficient for generating plausible structures.Relies on the quality and coverage of the underlying database.

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations are a primary tool for studying the interactions of this compound with itself and with other molecules in its environment. mdpi.com These simulations model the intricate dance of atoms and molecules, governed by the forces between them, providing a detailed view of molecular behavior over time. nih.govscienomics.com

To perform an MD simulation, a force field is required. Force fields like OPLS (Optimized Potentials for Liquid Simulations) or TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) are commonly used for alkanes and their derivatives. nih.govresearchgate.net These force fields define the parameters for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. The accuracy of the simulation is highly dependent on the quality of the force field used. researchgate.net

A typical MD simulation would involve placing molecules of this compound in a simulation box, often with a solvent like water or in a mixture with other chlorinated paraffins, to mimic relevant environmental or biological conditions. The simulation then calculates the forces on each atom and updates their positions and velocities over small time steps, generating a trajectory that reveals how the molecules move, interact, and arrange themselves. mdpi.com From these trajectories, properties such as interaction energies, diffusion coefficients, and structural arrangements can be analyzed. mdpi.com For instance, simulations could elucidate how the chlorine atoms on the undecane chain influence its interaction with lipid bilayers or soil organic matter.

Computational Simulation of Congener Compositions in Chlorinated Paraffin Mixtures

Chlorinated paraffins (CPs) are not sold as single compounds but as complex mixtures containing thousands of different congeners and isomers. nih.gov this compound is just one of many possible tetrachloroundecane (B13960750) isomers and one of countless congeners in a typical short-chain chlorinated paraffin (SCCP) mixture. Computational simulation is an invaluable tool for predicting the likely composition of these mixtures, which is otherwise extremely challenging to determine analytically. nih.gov

Monte Carlo Models for Stochastic Simulation of Chlorination

The industrial production of chlorinated paraffins involves the free-radical chlorination of n-alkane feedstocks. nih.gov This process is inherently stochastic, with chlorine atoms substituting hydrogen atoms at various positions along the alkane chain. Monte Carlo (MC) simulation is an ideal method for modeling such random processes. nih.gov

A Monte Carlo model for simulating the chlorination of undecane to produce mixtures containing this compound would be based on the principles of the free-radical chain reaction. nih.govsrmist.edu.in The simulation proceeds as follows:

Initiation: The process starts with a large population of virtual undecane molecules.

Propagation (Stochastic Substitution): In each step of the simulation, a hydrogen atom on a partially chlorinated undecane molecule is randomly selected for substitution by a chlorine atom. nih.gov The probability of substitution is not uniform; it depends on the type of C-H bond (primary, secondary) and the influence of neighboring chlorine atoms, which can be incorporated into the model based on experimentally determined relative reactivities. nih.gov

Iteration: This random substitution process is repeated iteratively, increasing the degree of chlorination across the population of molecules.

Termination: The simulation is stopped when the average chlorine content of the virtual mixture matches the desired chlorine content (e.g., a specific weight percentage) of the industrial product.

Interactive Data Table: Key Parameters in Monte Carlo Simulation of Chlorination

ParameterDescriptionRelevance to SimulationExample Value/Consideration
Alkane Feedstock The starting n-alkane for the chlorination process.Defines the carbon backbone of the resulting CP mixture.n-Undecane for C11 chlorinated paraffins.
Relative Reactivity The relative probability of a chlorine radical abstracting a primary vs. a secondary hydrogen.Governs the initial positions of chlorine substitution.Secondary C-H bonds are generally more reactive than primary ones.
Deactivating Effects The reduced reactivity of C-H bonds adjacent to an existing C-Cl bond.Influences the chlorination pattern as the degree of chlorination increases.A hydrogen on a -CHCl- group is less likely to be substituted.
Target Chlorine Content The desired final weight percentage of chlorine in the mixture.Determines when the iterative simulation is terminated.e.g., 52% chlorine by weight for a typical SCCP mixture.

Role As a Research Standard and in Advanced Analytical Methodologies

The Pivotal Role of 1,2,10,11-Tetrachloroundecane as a Well-Characterized Reference Material

The accurate analysis of chlorinated paraffins (CPs) is notoriously difficult due to their complex composition, with commercial mixtures containing tens to hundreds of thousands of individual congeners. uea.ac.uk This complexity has created a significant obstacle to their characterization in environmental and biological samples. uea.ac.uk The development of well-characterized reference materials, such as this compound, has been a critical step in overcoming these analytical hurdles. nih.gov

Addressing the Scarcity of Suitable Reference Materials for Chlorinated Paraffins

A primary challenge in the analysis of CPs has been the lack of appropriate and universally accepted reference materials. nih.gov Commercially available standards of individual congeners often have chlorine patterns that differ from those found in industrial mixtures and environmental samples. nih.gov Furthermore, CP mixture standards are often not well-characterized or assessed for purity. nih.gov This scarcity of suitable standards has historically led to semi-quantitative analysis, presenting significant challenges for the regulation and monitoring of these compounds. The synthesis of individual CP congeners with defined chlorine positions and numbers, such as this compound, provides a solution to this problem by offering a pure, well-characterized standard for calibration and comparison. ntnu.no

Enhancing Quantitative Accuracy in Environmental and Biological Monitoring

The availability of this compound as a reference standard directly contributes to improved quantitative accuracy in the monitoring of CPs in various matrices. By providing a known concentration of a specific congener, laboratories can more reliably calibrate their instruments and validate their analytical methods. nih.goveuropa.eu This leads to more accurate and comparable data across different studies and monitoring programs, which is essential for assessing the environmental fate and potential risks of CPs. The use of such standards is a crucial step towards achieving the metrological traceability of CP measurements. nih.goveuropa.eu The recent development of the first certified matrix reference material for CPs in fish tissue underscores the importance of well-characterized standards in improving the comparability of measurement results between laboratories. nih.goveuropa.eu

Advancing and Validating Analytical Methods for Complex Matrices

The use of this compound as a reference material has been instrumental in the development and validation of sophisticated analytical methods for detecting and quantifying CPs in complex environmental and biological samples. nih.govresearchgate.net

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of CPs. The optimization of GC-MS parameters is crucial for achieving the desired selectivity and sensitivity. chromatographyonline.com While specific optimization studies for this compound are not extensively detailed in the available literature, general principles of GC-MS method optimization are applicable. These include the careful selection of the GC column, carrier gas flow rate, temperature programming, and MS parameters such as ionization mode and detector settings. chromatographyonline.comresearchgate.netnih.govufba.br For instance, using low-bleed MS-designated columns and ensuring proper conditioning can minimize column bleed and improve detection limits. chromatographyonline.com In selected ion monitoring (SIM) mode, optimizing the ion dwell time can enhance sensitivity. chromatographyonline.com The use of a well-defined standard like this compound allows for the systematic optimization of these parameters to ensure the best possible performance for the analysis of tetrachlorinated undecane (B72203) isomers and other related CPs.

Table 1: General Parameters for GC-MS Optimization

Parameter Considerations for Optimization Potential Impact
GC Column Stationary phase, film thickness, length, internal diameter Selectivity, resolution, analysis time
Carrier Gas Flow rate, type (e.g., Helium) Efficiency, sensitivity
Injector Temperature, injection mode (split/splitless) Analyte transfer, prevention of discrimination
Oven Temperature Program Initial temperature, ramp rates, final temperature Separation of congeners, analysis time
MS Ion Source Temperature, electron energy Ionization efficiency, fragmentation patterns
MS Analyzer Mass range, scan speed, SIM vs. full scan Sensitivity, selectivity, spectral quality

| Detector | Gain, dwell time (in SIM mode) | Signal intensity, sensitivity |

Comparison of Quantification Methods for Polychlorinated Alkanes

Several quantification methods are employed for the analysis of polychlorinated alkanes (PCAs), and the use of individual congener standards is vital for comparing their efficacy. A study comparing four different quantification methods using gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS) highlighted the importance of the external standard used. researchgate.net The methods compared included direct external standard calibration and more complex approaches that account for differences in chlorine content between the standard and the sample. The study found that methods compensating for chlorine content differences can be recommended for routine quantification. researchgate.net The availability of standards like this compound allows for a more rigorous evaluation of these different quantification strategies, ultimately leading to more accurate and reliable data on CP concentrations in the environment. researchgate.net

Facilitating Structure-Property Relationship Studies within the Chlorinated Paraffin (B1166041) Class

Understanding the relationship between the chemical structure of CP congeners and their physicochemical properties is crucial for predicting their environmental fate and behavior. Individual, well-characterized congeners like this compound are invaluable tools in these structure-property relationship studies. nih.govchemrxiv.org

A study investigating the congener-specific partition properties of 26 CP congeners using gas chromatographic retention indices (RIs) demonstrated the significant influence of the chlorination pattern on the polarity of these compounds. nih.govchemrxiv.org The research revealed that while single chlorine substitutions generally increase polarity, consecutive chlorine substitutions have a less pronounced effect than expected. nih.govchemrxiv.org Such detailed investigations are only possible with a suite of individual congener standards. By providing a specific data point for a tetrachlorinated undecane with a defined chlorine substitution pattern, this compound contributes to the broader understanding of how carbon chain length and the position of chlorine atoms affect properties like volatility, lipophilicity, and environmental partitioning. This knowledge is essential for developing predictive models for the environmental behavior of the vast number of unstudied CP congeners. nih.govchemrxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Chlorinated Paraffins (CPs)
Polychlorinated Alkanes (PCAs)
Short-Chain Chlorinated Paraffins (SCCPs)
Medium-Chain Chlorinated Paraffins (MCCPs)

Influence of Chlorine Position on Molecular Interactions

The precise placement of chlorine atoms on the undecane backbone of this compound significantly influences its molecular interactions and, consequently, its behavior in analytical systems. The substitution at the 1, 2, 10, and 11 positions creates a distinct polarity and molecular surface area compared to other tetrachloroundecane (B13960750) isomers. This structural specificity is critical in chromatographic separation, where the interaction between the analyte and the stationary phase of the chromatography column dictates its retention time and separation from other compounds.

The interaction of chlorinated paraffins with the gas chromatography (GC) column is directly related to the molecular interactions between the column coating and the analyte molecule. The chlorination pattern has a large influence on the polarity of CPs. For instance, single chlorine substitutions generally increase the polarity. The specific arrangement of chlorine atoms in this compound affects its partitioning behavior between different environmental compartments and its bioaccumulation potential. While direct comparative studies on the molecular interactions of all tetrachloroundecane isomers are not extensively available, the principles of chromatography and molecular theory indicate that isomers with different chlorine positions would exhibit unique retention times and physicochemical properties.

The table below illustrates the properties of this compound, which are essential for its use as a reference material.

PropertyValue
Molecular Formula C11H20Cl4
CAS Number 210049-49-3
Chlorine Content (%) 48.22
Generation of Standard 3rd
This data is based on information from the CHLOFFIN project, which aims to provide high-quality reference materials for chlorinated paraffin analysis. chloffin.eu

Inter-laboratory Harmonization of Measurement Results

The complexity of chlorinated paraffin mixtures presents a significant challenge to consistent and comparable analytical results across different laboratories. The use of well-characterized, single-congener standards like this compound is a cornerstone of achieving inter-laboratory harmonization. chloffin.eubcp-instruments.com By providing a common reference point, this compound allows for the validation and comparison of different analytical methods and instruments. nih.govresearchgate.netresearchgate.net

Interlaboratory trials are essential for evaluating the performance of various analytical methods used for the quantification of short-chain chlorinated paraffins (SCCPs). nih.gov In such studies, a sample containing a known concentration of a reference material, or a well-defined mixture of congeners, is distributed to multiple laboratories. The comparison of the results helps to identify systematic biases and variability associated with different techniques, such as gas chromatography-mass spectrometry (GC-MS) versus liquid chromatography-mass spectrometry (LC-MS), or the use of high-resolution versus low-resolution mass spectrometry. nih.govresearchgate.netresearchgate.net

A recent interlaboratory trial on SCCPs, involving 14 laboratories, highlighted the importance of using a common quantification standard to ensure the consistency of results. nih.govresearchgate.net The study revealed that while the mass fractions reported by most participants were consistent, discrepancies were observed with low-resolution gas chromatography. nih.gov Furthermore, slight differences were noted between results generated by liquid chromatography and gas chromatography, even when a similar homolog composition was present in the standard and the analytical sample. nih.gov Such findings underscore the necessity of single-congener standards like this compound to pinpoint sources of analytical variability and to work towards harmonized measurement protocols.

The table below summarizes the key outcomes of an interlaboratory study on SCCP analysis, demonstrating the role of reference materials in method comparison and harmonization.

Analytical AspectObservation from Interlaboratory TrialImplication for Harmonization
Instrumentation Results from high-resolution mass spectrometry showed less variation than those from low-resolution instruments. researchgate.netresearchmap.jpThe use of high-resolution MS is preferable for more reliable and comparable data.
Chromatography Slight but noticeable differences were observed between GC and LC results for certain homolog profiles. nih.govThe choice of chromatographic technique can influence the quantification of specific CP congeners, necessitating method-specific validation with standards.
Quantification Standard The use of a common, well-characterized SCCP formulation as a quantification standard was crucial for comparing laboratory performance. nih.govresearchgate.netresearchgate.netSingle-congener reference materials like this compound are essential for accurate calibration and achieving comparable results across labs.

Future Research Directions and Unresolved Challenges in 1,2,10,11 Tetrachloroundecane Research

Advancements in Stereoselective and Isomer-Specific Synthesis

A primary obstacle in the toxicological and environmental study of 1,2,10,11-tetrachloroundecane is the lack of pure, isomer-specific standards for analytical calibration and testing. Commercial chlorinated paraffins are produced through a non-specific free-radical chlorination of n-alkane feedstocks, resulting in thousands of constitutional and optical isomers within a single product. wikipedia.org

Future research must therefore focus on developing novel synthetic methodologies capable of producing specific isomers and stereoisomers of chlorinated alkanes. This involves moving beyond the current bulk chlorination techniques to more controlled, selective reactions.

Key Research Imperatives:

Development of Catalytic Systems: Exploring new metal-based or enzymatic catalysts that can direct chlorination to specific carbons on the undecane (B72203) chain.

Stereoselective Halogenation Methods: Adapting existing stereoselective synthesis techniques to long-chain alkanes to control the stereochemistry at the chiral centers (carbons 2 and 10 in this compound).

Multi-step Synthesis: Designing rational, multi-step synthetic pathways that build the molecule with the desired chlorine substitution pattern, rather than attempting to selectively chlorinate the parent alkane.

The successful synthesis of individual congeners like this compound is a critical prerequisite for progress in all other areas of its study, as it will provide the necessary reference materials for accurate quantification and toxicological assessment.

Further Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The extreme complexity of chlorinated paraffin (B1166041) mixtures presents a formidable analytical challenge. nih.govacs.org Current analytical methods struggle to separate and quantify the vast number of co-eluting isomers, making it nearly impossible to measure the concentration of a single congener like this compound in environmental samples. acs.org

Future advancements must focus on enhancing the resolution and sensitivity of analytical instrumentation. While gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the current standards, significant improvements are needed. acs.orglgcstandards.com

Future Directions in Analytical Techniques:

TechniqueAdvancement NeededRationale
Comprehensive 2D GC (GCxGC) Optimization of column combinations and modulation techniques.Provides superior separation power compared to single-dimension GC, which is essential for resolving isomers in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) Wider adoption and development of standardized methods.Offers the mass accuracy needed to distinguish between different chlorinated homologues and reduce interferences. acs.org
Liquid Chromatography (LC-MS/MS) Development of novel stationary phases and validation for food and environmental matrices.Serves as a more accessible alternative to HRMS and is better suited for longer-chain or more highly chlorinated paraffins that are not amenable to GC. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Application of advanced NMR techniques combined with predictive modeling.Can help elucidate the specific chlorine substitution patterns within a mixture, which MS alone cannot achieve.

Furthermore, the development of certified reference materials, including isotopically labeled standards for individual isomers, is crucial for accurate quantification and method validation. nih.gov

Refinement of Computational Models for Improved Predictive Capabilities across Diverse Environmental Conditions

Computational models are essential tools for predicting the environmental fate, transport, and bioaccumulation of chemicals. For chlorinated paraffins, multimedia environmental fate models like the BETR-Global model have been used to simulate global dispersion. chemrxiv.orgguidechem.com However, the accuracy of these models is currently limited by the lack of isomer-specific input data. chemrxiv.orggdut.edu.cn

A significant challenge is that models often use a single set of physicochemical properties to represent the entire SCCP mixture. This simplification can lead to inaccurate predictions, particularly underestimating the risk in remote and cold environments where partitioning behavior is critical. nih.gov

Areas for Model Refinement:

Isomer-Specific Property Prediction: Utilizing Quantitative Structure-Property Relationship (QSPR) models and quantum chemical tools like COSMOtherm to predict key physicochemical properties (e.g., vapor pressure, water solubility, log Kow) for individual isomers, including this compound. acs.org

Improved Degradation Data: Incorporating experimentally determined or accurately predicted rates of abiotic and biotic degradation for specific congeners. Current models are hampered by poorly established environmental half-lives. chemrxiv.org

Dynamic Emission Profiles: Developing more accurate emission inventories that reflect the changing composition of commercial CP mixtures over time and geography. chemrxiv.orgchemrxiv.org

Refining these models with isomer-specific data will allow for a more accurate assessment of which specific congeners are most likely to be persistent, bioaccumulative, and subject to long-range transport, thereby prioritizing them for further study.

Elucidation of Novel Chemical Transformation Pathways under Varied Conditions

Future research must focus on identifying the full range of transformation products and the conditions that favor specific pathways.

Key Transformation Pathways and Research Gaps:

PathwayDescriptionFuture Research Focus
Photodegradation Indirect degradation in sunlit waters, mediated by reactive species like hydroxyl radicals and hydrated electrons generated by dissolved organic matter. chemrxiv.orgchemrxiv.orgIdentifying the specific dechlorination and cleavage products for different isomers and determining quantum yields under various water chemistry conditions.
Biotransformation Degradation by microorganisms and plants through processes like hydroxylation, dechlorination, and elimination of HCl. acs.orgacs.orgmdpi.comCharacterizing the specific enzymes and metabolic pathways involved, and determining how chlorine position and stereochemistry affect biodegradability. nih.gov
Metabolism Transformation in vertebrate organisms, which can alter toxicity and bioaccumulation potential. nih.govoaepublish.comElucidating the metabolic fate of individual congeners and identifying metabolites to better link exposure to toxicological outcomes. usask.ca
Thermochemical Conversion Degradation at high temperatures, such as during waste incineration, which can form other persistent organic pollutants. guidechem.comproquest.comCharacterizing the formation of toxic byproducts from specific CP congeners to inform waste management practices.

Studying these pathways with single, pure isomers will provide the mechanistic detail needed to predict the environmental fate of the entire class of compounds.

Integration of Multi-Disciplinary Methodologies for Comprehensive Understanding

The immense complexity of chlorinated paraffins means that no single scientific discipline can provide a complete picture of their environmental and health risks. nih.govresearchgate.net A truly comprehensive understanding of this compound requires a deeply integrated, multidisciplinary research approach. ncsu.edunih.gov

This approach involves breaking down the traditional silos between different fields of study to create a feedback loop where advancements in one area inform and drive progress in others.

Framework for an Integrated Approach:

Synthetic Chemistry & Analytical Chemistry: Organic chemists must synthesize pure isomer standards, which analytical chemists then use to develop and validate methods for detecting and quantifying these specific isomers in complex environmental matrices. uq.edu.au

Analytical Chemistry & Environmental Modeling: Accurate environmental measurements provided by analytical chemists are needed to validate and refine the predictions of environmental fate models. In turn, models can identify hotspot regions or key congeners for targeted analytical monitoring. nih.gov

Toxicology & Metabolism Studies: Toxicologists can use pure isomers to conduct precise dose-response studies. Metabolomics approaches can then identify transformation products formed in vivo, providing crucial information on mechanisms of toxicity and detoxification pathways. nih.govacs.org

All Disciplines & Risk Assessment: Data from all fields—synthesis, analysis, modeling, transformation, and toxicology—must be integrated to conduct robust, isomer-specific risk assessments. This allows regulators to move beyond treating SCCPs as a single entity and to focus on the congeners that pose the greatest risk.

Ultimately, overcoming the unresolved challenges in this compound research is synonymous with tackling the challenges of chlorinated paraffins as a whole. This requires a concerted, interdisciplinary effort focused on the foundational need for isomer-specific standards and methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,2,10,11-Tetrachloroundecane in laboratory settings?

  • Synthesis : Chlorination of undecane derivatives using radical initiators (e.g., UV light or peroxides) under controlled conditions is a common approach. Position-specific chlorination requires precise temperature control (e.g., 40–60°C) and stoichiometric ratios to minimize side products like 1,1,1,3-tetrachloroundecane .
  • Characterization : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. GC-MS can distinguish positional isomers based on retention times and fragmentation patterns, while 13C^{13}\text{C} NMR resolves chlorine substitution patterns via chemical shift analysis .

Q. How can researchers accurately determine the physicochemical properties of this compound?

  • Henry’s Law Constant : Experimental determination involves static headspace analysis or gas-stripping methods. Reported values range from 1.6×1011.6 \times 10^{-1} to 1.1×1021.1 \times 10^{-2} mol/(m3^3·Pa) at 25°C, depending on isomer purity and solvent interactions .
  • LogP : Use reversed-phase HPLC with octanol-water partitioning to measure hydrophobicity. A calculated LogP of ~4.91 suggests high bioaccumulation potential .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

  • Degradation Studies : Employ aerobic/anaerobic microcosms with sediment-water systems to simulate natural conditions. Monitor degradation products (e.g., trichloroundecane) via GC-MS and quantify half-lives under varying pH and microbial activity .
  • Bioaccumulation : Use OECD Test Guideline 305 for flow-through systems with aquatic organisms (e.g., zebrafish). Measure bioconcentration factors (BCFs) and correlate with LogP values to assess ecological risks .

Q. How should researchers address contradictions in toxicity data for this compound?

  • Data Validation : Cross-reference toxicity studies (e.g., LC50_{50} values) from peer-reviewed sources like The Biomarker Catalogue and regulatory databases. Discrepancies may arise from isomer impurities; ensure compound purity (>98%) via GC-MS before testing .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets. For example, variability in Henry’s Law constants (1.6×1011.6 \times 10^{-1} vs. 1.1×1021.1 \times 10^{-2}) may reflect differences in temperature or measurement techniques .

Q. What methodologies are effective for analyzing the degradation mechanisms of this compound in soil?

  • Microbial Degradation : Use 14C^{14}\text{C}-labeled compounds in soil microcosms to track mineralization rates. Combine with metagenomic analysis to identify degradative microbial communities (e.g., Pseudomonas spp.) .
  • Abiotic Pathways : Investigate hydrolysis rates under controlled pH and temperature. Chlorine substituents at positions 1,2,10,11 are resistant to hydrolysis, requiring advanced oxidation processes (e.g., UV/H2_2O2_2) for complete degradation .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Quality Control : Document reaction parameters (temperature, solvent ratios, initiator concentrations) rigorously. Use certified reference standards (CAS 1649.11-K-IO or 63981-28-2) for calibration .
  • Purity Assessment : Report isomer content via high-resolution GC-MS and confirm absence of 1,1,1,3-tetrachloroundecane using retention index libraries .

Q. What strategies mitigate bias in literature reviews on this compound’s environmental impact?

  • Systematic Reviews : Follow PRISMA guidelines to screen studies, prioritize peer-reviewed journals, and exclude non-reproducible data (e.g., industrial reports lacking methodological details) .
  • Meta-Analysis : Aggregate data on toxicity, degradation, and bioaccumulation using fixed/random-effects models. Address heterogeneity via subgroup analysis (e.g., separating freshwater vs. marine studies) .

Data Presentation and Reporting

Q. How should researchers present analytical data for this compound in publications?

  • Tables : Include retention times, mass spectra peaks, and NMR shifts with error margins. Differentiate isomers using comparative data (e.g., this compound vs. 1,1,1,3-tetrachloroundecane) .
  • Figures : Use chromatograms with annotated peaks and degradation pathways illustrated via reaction schemes. Ensure SI units and significant figures align with IUPAC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.